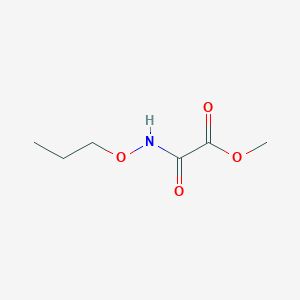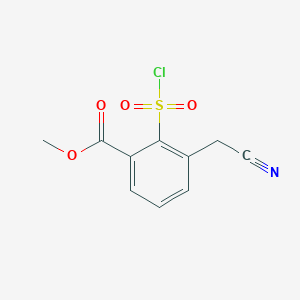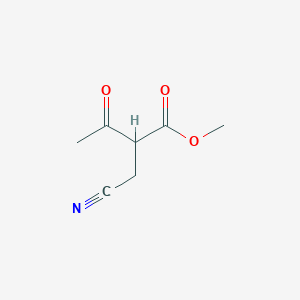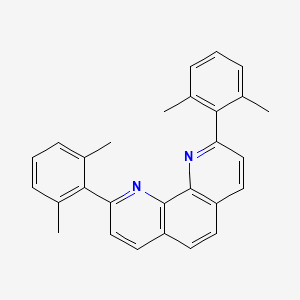
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a phenanthroline core substituted with two 2,6-dimethylphenyl groups at the 2 and 9 positions, which enhances its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline and 2,6-dimethylphenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically performed in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis provides a detailed route, industrial production may involve optimization of reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors and alternative solvents to scale up the production efficiently.
化学反应分析
Types of Reactions
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline core allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of phenanthroline N-oxide derivatives.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of N-alkylated phenanthroline derivatives.
科学研究应用
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
作用机制
The mechanism by which 2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline exerts its effects involves:
Molecular Targets: The compound interacts with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: In biological systems, it can intercalate into DNA, disrupting its function and leading to cell death. In photodynamic therapy, it generates reactive oxygen species upon light activation, causing oxidative damage to cancer cells.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: The parent compound, lacking the 2,6-dimethylphenyl groups, is less sterically hindered and has different reactivity.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic effects due to the bipyridine structure.
4,7-Diphenyl-1,10-phenanthroline: Similar in structure but with phenyl groups at the 4 and 7 positions, affecting its steric and electronic properties.
Uniqueness
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline is unique due to the presence of the 2,6-dimethylphenyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and stable ligands, such as in catalysis and electronic devices.
属性
| 124318-71-4 | |
分子式 |
C28H24N2 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
2,9-bis(2,6-dimethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C28H24N2/c1-17-7-5-8-18(2)25(17)23-15-13-21-11-12-22-14-16-24(30-28(22)27(21)29-23)26-19(3)9-6-10-20(26)4/h5-16H,1-4H3 |
InChI 键 |
NHLUUINNAQBOAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=CC=C5C)C)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
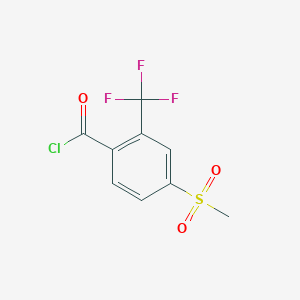

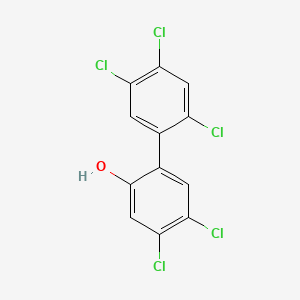
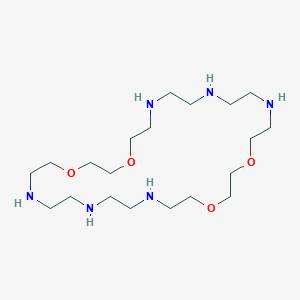
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)

